8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant research applications, particularly in pharmacology. Its molecular formula is and it has a molecular weight of approximately 406.89 g/mol. This compound features a purine core, which is a bicyclic structure consisting of fused pyrimidine and imidazole rings, along with various substituents that enhance its biological activity.
The compound is classified under purine derivatives, which are known for their roles in biological systems, including DNA and RNA synthesis. It is particularly noted for its potential as an antagonist to certain receptors, making it relevant in therapeutic contexts .
The synthesis of 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvent systems) are often proprietary or found in specialized literature related to synthetic organic chemistry .
The molecular structure of 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can be described as follows:
InChI=1S/C18H19ClN4O3S/c1-10(2)8-23-14-15(22(3)17(26)21-16(14)25)20-18(23)27-9-13(24)11-4-6-12(19)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,21,25,26)
CC(C)CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C
.The compound can participate in various chemical reactions typical for purine derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .
The mechanism of action for 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione primarily involves its interaction with specific receptors:
Data from pharmacological studies indicate that this compound can effectively modulate receptor activity, leading to potential therapeutic effects in pain management .
The physical and chemical properties of 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione include:
These properties are crucial for determining suitable storage conditions and potential applications in research settings .
8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several scientific applications:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4